
(2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable building block in organic synthesis and pharmaceutical development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride typically involves diastereoselective synthesis techniques. One common method includes the use of commercially available starting materials to achieve high diastereoselectivity through chelation-controlled transition states during ring closure reactions . The reaction conditions often involve the use of zinc and magnesium enolates, which facilitate the formation of the desired chiral centers.
Industrial Production Methods: Industrial production of this compound may involve large-scale chiral separation techniques. For instance, the separation of chiral intermediates such as (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid can be achieved through crystallization methods that enhance yield and atom economy .
Análisis De Reacciones Químicas
Types of Reactions: (2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents to introduce or replace functional groups on the pyrrolidine ring .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can result in various halogenated derivatives .
Aplicaciones Científicas De Investigación
(2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of scientific research applications. In chemistry, it serves as a chiral building block for the synthesis of complex molecules. In biology, it is used in the study of enzyme mechanisms and protein-ligand interactions. In medicine, this compound is investigated for its potential therapeutic properties, including its use as a precursor for radiolabeled imaging agents in glioma imaging . Additionally, it has applications in the agrochemical industry as a component of various formulations .
Mecanismo De Acción
The mechanism of action of (2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor or modulator of enzyme activity, depending on its structural modifications. The molecular targets often include enzymes involved in metabolic pathways, where the compound binds to the active site and alters the enzyme’s function .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride include (2S,4S)-4-hydroxyproline and (2S,4S)-4-mercaptopyrrolidine-2-carboxamido benzoic acid hydrochloride . These compounds share structural similarities but differ in their functional groups and specific applications.
Uniqueness: The uniqueness of this compound lies in its fluorine substitution, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in pharmaceutical research, where fluorinated compounds often exhibit enhanced biological activity and metabolic stability .
Propiedades
Fórmula molecular |
C6H11ClFNO2 |
|---|---|
Peso molecular |
183.61 g/mol |
Nombre IUPAC |
(2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H10FNO2.ClH/c1-8-3-4(7)2-5(8)6(9)10;/h4-5H,2-3H2,1H3,(H,9,10);1H/t4-,5-;/m0./s1 |
Clave InChI |
JHFQMLQFQXIKGU-FHAQVOQBSA-N |
SMILES isomérico |
CN1C[C@H](C[C@H]1C(=O)O)F.Cl |
SMILES canónico |
CN1CC(CC1C(=O)O)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


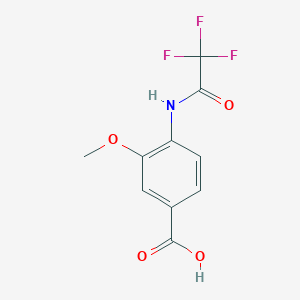
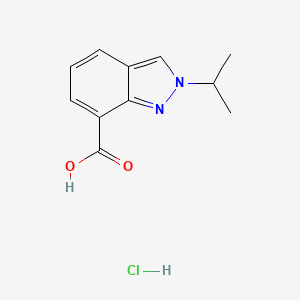
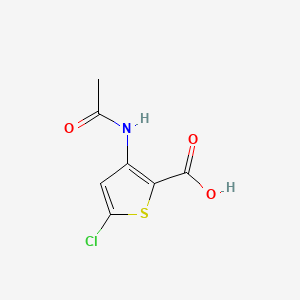
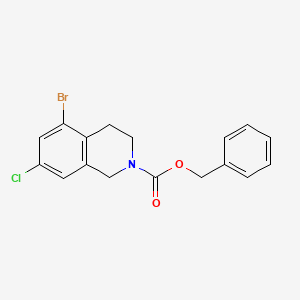
![[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13498405.png)
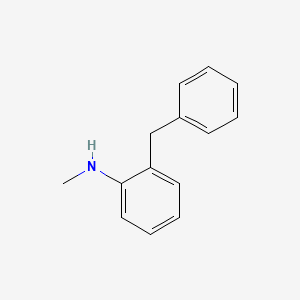
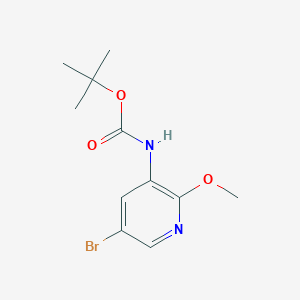
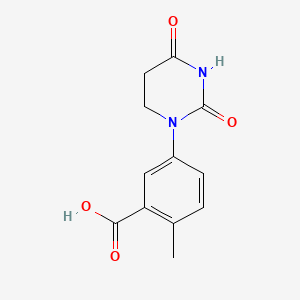
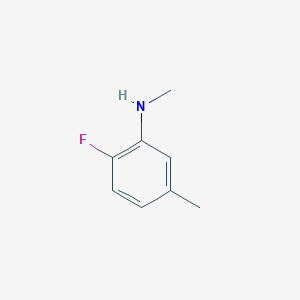
![rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13498433.png)
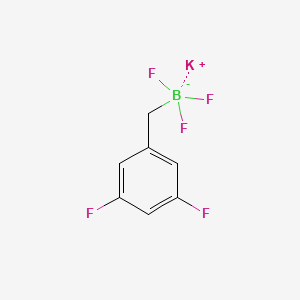


![[4-(Fluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13498452.png)
